3-((5-溴嘧啶-2-基)氧基)-N-乙基哌啶-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde” is a solid substance with a molecular weight of 279.09 .
Molecular Structure Analysis
The InChI code for “3-[(5-bromopyrimidin-2-yl)oxy]aniline” is 1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,12H2 . This can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde” has a melting point of 86 - 88 degrees Celsius . It’s a solid substance .科学研究应用
嘧啶衍生物在药物开发中
嘧啶是许多药物化合物中的核心结构,由于其生物学意义,一直是广泛研究的主题。对各种嘧啶衍生物的研究表明,它们在治疗多种疾病(包括癌症、细菌和病毒感染及其他疾病)方面具有潜力。嘧啶环的修饰和引入药物分子中,导致了具有改善药理特征(包括增加疗效和降低毒性)的化合物的开发。
恶二唑化合物在药物化学中
1,3,4-恶二唑作为杂环化合物的子类,因其在药物发现中的治疗价值而备受关注。这些化合物表现出广泛的生物活性,例如抗肿瘤、抗菌、抗真菌和抗炎作用。恶二唑的结构多功能性允许设计具有特定生物靶标的分子,优化药物作用并最大程度地减少不良反应。
哌啶部分在药物研究中
哌啶是许多活性药物成分中的常见结构特征,因其在药物化学中的重要性而受到认可。含有哌啶环的化合物因其 CNS 活性(包括抗焦虑、抗抑郁和抗精神病作用)而被探索。将哌啶结构引入分子中,一直是增强药物相似性和改善药代动力学性质的策略。
参考文献
- 有关药物开发中嘧啶衍生物的概述,请参阅 (Gmeiner, 2002)。
- 关于恶二唑化合物在新药开发中的重要性,请参阅 (Rana, Salahuddin, & Sahu, 2020)。
- 有关哌啶部分的药理学应用的信息,请参阅 (Griggs, Tape, & Clarke, 2018)。
安全和危害
The compound “3-[(5-bromopyrimidin-2-yl)oxy]aniline” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
未来方向
As for future directions, the development of novel and promising fungicides is urgently required . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities .
属性
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c1-2-14-12(18)17-5-3-4-10(8-17)19-11-15-6-9(13)7-16-11/h6-7,10H,2-5,8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWGUUDLRCZOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。